10-[3-Butyl-2-(4-carboxy-3-methylbuta-1,3-dienyl)-3-(3-carboxypropanoyloxy)-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid
Overview
Description
Reveromycin A is a polyketide natural product isolated from the soil bacterium Streptomyces reveromyceticus SN-593. It exhibits a range of biological activities, including antifungal, anticancer, anti-bone metastasis, anti-periodontitis, and anti-osteoporosis properties . Reveromycin A is particularly notable for its ability to induce apoptosis in osteoclasts, thereby inhibiting bone resorption .
Preparation Methods
Synthetic Routes and Reaction Conditions: Reveromycin A is synthesized through a complex biosynthetic pathway involving multiple enzymes. The biosynthesis begins with the formation of a polyketide chain, which undergoes various modifications, including spiroacetal formation, to yield the final product . Key enzymes involved in this process include RevG and RevJ, which are responsible for the stereospecific formation of the spiroacetal core .
Industrial Production Methods: Industrial production of reveromycin A typically involves the fermentation of Streptomyces reveromyceticus under controlled conditions. Optimization of culture media and fermentation parameters is crucial for maximizing yield . Genetic engineering techniques, such as overexpression of biosynthetic genes, can also enhance production .
Chemical Reactions Analysis
Types of Reactions: Reveromycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biosynthesis and biological activity .
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium methoxide and potassium carbonate.
Major Products Formed: The major products formed from these reactions include various intermediates in the biosynthetic pathway, such as spiroacetal precursors and polyketide chains .
Scientific Research Applications
Reveromycin A has a wide range of scientific research applications:
Chemistry: Reveromycin A serves as a model compound for studying polyketide biosynthesis and spiroacetal formation.
Biology: It is used to investigate the mechanisms of apoptosis in osteoclasts and other cell types.
Medicine: Reveromycin A has potential therapeutic applications in treating osteoporosis, bone metastasis, periodontitis, and certain cancers
Industry: The compound’s antifungal properties make it a candidate for developing new antifungal agents.
Mechanism of Action
Reveromycin A exerts its effects by selectively inhibiting eukaryotic cytoplasmic isoleucyl-tRNA synthetase. This inhibition disrupts protein synthesis, leading to apoptosis in osteoclasts and other target cells . The compound binds to the tRNA binding site of the enzyme, mimicking the natural substrate and preventing its proper function .
Comparison with Similar Compounds
Reveromycin A is unique among polyketide natural products due to its specific mechanism of action and broad range of biological activities. Similar compounds include:
Tautomycin: Another polyketide with protein phosphatase inhibition activity.
Monensin A: A polyether antibiotic with ionophore activity.
Spirangien A: A polyketide with antifungal properties.
These compounds share structural similarities with reveromycin A but differ in their specific biological activities and mechanisms of action .
Properties
IUPAC Name |
10-[3-butyl-2-(4-carboxy-3-methylbuta-1,3-dienyl)-3-(3-carboxypropanoyloxy)-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52O11/c1-6-7-19-35(47-34(44)17-16-32(40)41)21-22-36(46-30(35)14-10-25(3)23-33(42)43)20-18-27(5)29(45-36)13-9-24(2)8-12-28(37)26(4)11-15-31(38)39/h8-12,14-15,23,26-30,37H,6-7,13,16-22H2,1-5H3,(H,38,39)(H,40,41)(H,42,43) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESGNAJSBDILTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CCC2(CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)OC1C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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